molecular formula C7H9ClN2O B1405786 1-isopropyl-1H-pyrazole-3-carbonyl chloride CAS No. 1435244-63-5

1-isopropyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1405786
M. Wt: 172.61 g/mol
InChI Key: LMQRJTCBPQXFDU-UHFFFAOYSA-N
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Description

“1-isopropyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the molecular formula C7H9ClN2O . It is related to the pyrazole family of compounds, which are heterocyclic aromatic organic compounds .


Molecular Structure Analysis

The molecular structure of “1-isopropyl-1H-pyrazole-3-carbonyl chloride” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an isopropyl group and a carbonyl chloride group .


Chemical Reactions Analysis

Pyrazole compounds, including “1-isopropyl-1H-pyrazole-3-carbonyl chloride”, can participate in various chemical reactions. For example, they can undergo condensation with 1,3-diketones and hydrazine, radical addition of hydrazones by α-bromo ketones, and reaction with 3-butynol or ketone with hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-isopropyl-1H-pyrazole-3-carbonyl chloride” include a predicted boiling point of 241.0±13.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be -0.78±0.10 .

Scientific Research Applications

Chemical Structure and Synthesis

1-Isopropyl-1H-pyrazole-3-carbonyl chloride falls under the category of pyrazole compounds, known for their versatile chemical structure and potential in various scientific applications. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in a ring, one of which forms an endocyclic bond. They are recognized as electron-rich nitrogen carriers and have gained popularity due to their exciting electronic properties and dynamic applications. The synthesis and chemistry of these compounds, including pyrazolines, have been subject to significant research, contributing to the understanding of their unique structural and chemical characteristics (Muñoz-Hernández & Montiel-Palma, 2009), (Baumstark et al., 2013).

Applications in Medicinal Chemistry

Pyrazoline derivatives, including those similar in structure to 1-isopropyl-1H-pyrazole-3-carbonyl chloride, are recognized for their substantial biological effects, particularly in the field of anticancer research. The pharmacophoric nature of the pyrazole moiety has been exploited to develop various medicinal agents. These compounds have been investigated for their potential therapeutic applications, such as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic agents, among others. The continuous research in this area reflects the clinical efficacy and the growing interest in developing new drug candidates with improved efficacy and minimized side effects (Ray et al., 2022), (Ganguly & Jacob, 2017).

Material Science and Chemistry

In material science and chemistry, the structural and mechanistic aspects of compounds similar to 1-isopropyl-1H-pyrazole-3-carbonyl chloride have been extensively studied. For instance, the thermal degradation of poly(vinyl chloride) involves complex chemical reactions where chloride ions play a crucial role. The understanding of these reactions contributes to advancements in material science, particularly in improving the stability and durability of materials under various conditions (Starnes, 2002).

Future Directions

The future directions of “1-isopropyl-1H-pyrazole-3-carbonyl chloride” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

1-propan-2-ylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)10-4-3-6(9-10)7(8)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQRJTCBPQXFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1H-pyrazole-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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